2'-Fluoro-3'-methyl-5'-(trifluoromethyl)acetophenone
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Overview
Description
2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C10H8F4O It is a derivative of acetophenone, where the phenyl ring is substituted with fluoro, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of chloroaromatics using a copper-CF2Br2-dialkylamide reaction system . Another approach is the direct substitution of chlorine by CF3 in various aromatic substrates using in situ generated CuCF3 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone involves its interaction with various molecular targets. The trifluoromethyl group is known to enhance the lipophilicity of molecules, which can improve their ability to cross cell membranes and interact with intracellular targets. The fluoro and methyl groups can also influence the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
2’-Fluoro-3’-methylacetophenone: Lacks the trifluoromethyl group, resulting in different chemical properties.
2’-Fluoro-5’-(trifluoromethyl)acetophenone: Similar structure but with different substitution patterns on the aromatic ring.
3’-Methyl-5’-(trifluoromethyl)acetophenone: Lacks the fluoro group, affecting its reactivity and applications.
Uniqueness
2’-Fluoro-3’-methyl-5’-(trifluoromethyl)acetophenone is unique due to the combination of fluoro, methyl, and trifluoromethyl groups on the acetophenone backbone. This specific arrangement imparts distinct chemical properties, such as increased lipophilicity and altered reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-[2-fluoro-3-methyl-5-(trifluoromethyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O/c1-5-3-7(10(12,13)14)4-8(6(2)15)9(5)11/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVGPLRLOTVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)C(=O)C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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